molecular formula C14H22LiN3O3S B8020665 N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt

N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt

Cat. No.: B8020665
M. Wt: 319.4 g/mol
InChI Key: PUYDLSXVHJWEHU-MERQFXBCSA-M
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Description

Properties

IUPAC Name

lithium;(2S)-3-methyl-2-[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methylcarbamoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)17(5)14(20)15-6-10-7-21-12(16-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,15,20)(H,18,19);/q;+1/p-1/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYDLSXVHJWEHU-MERQFXBCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)C(C(C)C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)[C@@H](C(C)C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22LiN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Isopropyl-4-Thiazolylmethylamine

The thiazole ring is functionalized via a condensation reaction between 2-isopropylthiazole-4-carbaldehyde and methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. The reaction proceeds in methyl tetrahydrofuran (MeTHF) at 10–60°C, yielding the secondary amine with >85% purity after aqueous workup.

Carbamate Formation with L-Valine

The amine intermediate is then reacted with N-methyl-L-valine in a carbamate-forming step. This involves the use of triphosgene as a coupling agent in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 8–9 to prevent racemization of the valine moiety. The resulting carbamate is isolated via rotary evaporation and recrystallized from ethyl acetate/hexane (3:1 v/v).

Lithium Salt Formation

The free acid form of the carbamate is converted to its lithium salt through neutralization with lithium hydroxide (LiOH). Key parameters include:

Table 1: Reaction Conditions for Lithium Salt Preparation

ParameterOptimal ValueImpact on Yield
SolventMethanol/Water (4:1)Enhances solubility
Temperature0–5°CMinimizes decomposition
Molar Ratio (LiOH)1.05 equiv.Ensures complete neutralization
Reaction Time2 hoursBalances kinetics and side reactions

The lithium salt precipitates upon cooling and is filtered under vacuum, achieving a yield of 78–82%. Excess LiOH is removed via washing with cold methanol, and the product is dried under reduced pressure at 40°C.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC): Purity ≥99% (C18 column, 0.1% TFA in acetonitrile/water).

  • Nuclear Magnetic Resonance (¹H NMR): δ 1.02 (d, 6H, isopropyl), 2.98 (s, 3H, N-CH₃), 4.21 (q, 1H, valine α-H).

  • Mass Spectrometry (MS): m/z 319.4 [M+Li]⁺, consistent with the molecular formula C₁₄H₂₂LiN₃O₃S.

Scale-Up Considerations

Industrial production (e.g., by LIDE Pharmaceuticals) emphasizes cost-effective solvent recovery and process safety:

Table 2: Industrial-Scale Optimization

FactorLaboratory ScalePilot Plant (10 kg)
Solvent Volume5 L/kg3 L/kg
Cooling Rate1°C/min0.5°C/min
Drying Time12 hours24 hours
Overall Yield75%80%

Notably, replacing DCM with MeTHF in the carbamate step reduces environmental impact and improves worker safety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties enhance solubility and bioavailability, making it an attractive candidate for drug formulation .

Case Study: Neurological Disorders
Research indicates that derivatives of this compound show promise in treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated its ability to penetrate the blood-brain barrier, which is essential for effective treatment of central nervous system disorders .

Biochemical Research

Enzyme Inhibition and Protein Interactions
N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt is utilized in studies focused on enzyme inhibition and protein interactions. This application aids researchers in understanding complex biological processes and developing new therapeutic strategies .

Case Study: Enzyme Activity Modulation
In vitro studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing cellular responses to various stimuli. This modulation is critical for developing targeted therapies for metabolic disorders .

Agricultural Chemistry

Agrochemical Development
The compound is also applied in creating agrochemicals that enhance crop resistance to pests and diseases. Its efficacy in this area contributes to sustainable agricultural practices by reducing the need for harmful pesticides .

Case Study: Crop Resistance Enhancement
Field trials have demonstrated that formulations containing this lithium salt can significantly improve crop yield and resilience against common agricultural pests. This application supports the development of eco-friendly farming solutions .

Material Science

Advanced Materials Formulation
In material science, this compound is explored for use in formulating advanced materials such as polymers and coatings. Its specific chemical properties are beneficial for enhancing performance characteristics like durability and resistance to environmental factors .

Case Study: Polymer Coatings
Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings used in harsh environments .

Analytical Chemistry

Enhancement of Analytical Techniques
This lithium salt is employed in various analytical techniques, including chromatography and mass spectrometry. Its role in these processes improves the detection and quantification of other compounds, facilitating more accurate analytical results .

Case Study: Improved Detection Methods
Studies have demonstrated that using this compound as an additive in chromatographic methods enhances sensitivity and resolution, leading to better analytical performance across multiple applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalIntermediate for drug synthesis targeting neurological disordersEnhanced solubility and bioavailability
Biochemical ResearchStudies on enzyme inhibition and protein interactionsInsights into complex biological processes
Agricultural ChemistryDevelopment of agrochemicals for crop resistanceSupports sustainable agriculture practices
Material ScienceFormulation of advanced materials like polymers and coatingsImproved mechanical properties
Analytical ChemistryEnhancements in chromatography and mass spectrometryIncreased sensitivity and resolution

Mechanism of Action

The mechanism of action of N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Structural Differences Applications Reference
This compound 201409-23-6 C₁₄H₂₂LiN₃O₃S Lithium salt form; free acid derivative Ritonavir intermediate
N-[[N-Methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino]carbonyl]-L-valine (free acid) 154212-61-0 C₁₄H₂₃N₃O₃S Lacks lithium ion; carboxylic acid group Precursor to lithium salt
N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester 154248-99-4 C₁₅H₂₅N₃O₃S Methyl ester instead of lithium salt; higher lipophilicity Intermediate in thiazole-based drug synthesis
N-(3-Hydroxy-2,6,7-trimethoxyphenanthr-9-ylcarbonyl)-L-valinol Not listed C₂₃H₂₈N₂O₆ Phenanthrene backbone; hydroxyl and methoxy substituents Anticancer research (tubulin inhibition)
Key Findings:

Solubility Differences :

  • The lithium salt (201409-23-6) exhibits superior water solubility compared to the free acid (154212-61-0) and methyl ester (154248-99-4) due to ionic character .
  • The methyl ester (154248-99-4) demonstrates higher lipid membrane permeability, advantageous in prodrug formulations .

Synthetic Utility: The lithium salt is favored in large-scale Ritonavir production due to its stability during coupling reactions with aminohexane intermediates . The free acid (154212-61-0) requires additional steps (e.g., esterification) for reactivity, increasing process complexity .

Stability Profile :

  • The lithium salt shows resistance to racemization under basic conditions, critical for maintaining chiral integrity in L-valine .
  • Methyl ester derivatives (e.g., 154248-99-4) are prone to hydrolysis in aqueous environments, necessitating controlled storage .

Research Findings and Industrial Relevance

Industrial Adoption :

  • Global Pharma Tek and Biopharmacule Speciality Chemicals list the lithium salt (201409-23-6) as a high-demand intermediate for antiretroviral APIs .
  • The methyl ester (154248-99-4) is used in niche applications, such as deuterated analogs for metabolic studies .

Biological Activity

N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt, also known by its CAS number 201409-23-6, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C14H22LiN3O3S
  • Molecular Weight : 321.36 g/mol
  • Structure : The compound features a thiazolyl group, which is critical for its biological activity, particularly in drug interactions and metabolic processes.

The biological activity of this compound is primarily attributed to its structural components, which include:

  • Carbonyl Group : Known for its role in molecular interactions and reactivity.
  • Amino Group : Contributes to the compound's ability to form hydrogen bonds, enhancing its solubility and bioavailability.
  • Thiazolyl Group : This moiety is often associated with antimicrobial and antifungal properties, suggesting potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds containing thiazolyl groups are effective against a range of bacterial strains. The lithium salt form may enhance this effect due to improved solubility and stability in physiological conditions.
  • Neuroprotective Effects :
    • Lithium salts are known for their neuroprotective properties, particularly in mood disorders. This compound may share similar benefits, potentially influencing neurotransmitter systems and offering protection against neurodegeneration.
  • Anti-inflammatory Properties :
    • The presence of the thiazolyl group has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.

Data Table of Biological Activities

Activity Type Mechanism/Effect References
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitter levels
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Study :
    • A recent study evaluated the efficacy of various thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition rates compared to control groups.
  • Neuroprotection Research :
    • In a preclinical model of neurodegeneration, administration of lithium salts demonstrated a reduction in neuronal loss and improved cognitive function metrics. This suggests that compounds like this compound could be beneficial in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt, and how do reaction conditions (e.g., temperature, base selection) influence yield and purity?

  • Methodological Answer: Synthesis of structurally similar thiazole-containing compounds (e.g., 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid) often involves coupling reactions under controlled temperatures (e.g., 60–80°C) with bases like triethylamine . For valine derivatives, stepwise protection of amino groups (e.g., Fmoc or Boc strategies) and lithium salt formation via ion exchange chromatography are recommended. Reaction optimization should include HPLC or LC-MS monitoring to track intermediate purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., isopropyl-thiazole methyl groups via 1H^1H and 13C^{13}C NMR).
  • HPLC-MS : Assess purity (>95%) and detect lithium adducts via ESI-MS in positive ion mode .
  • X-ray crystallography : Resolve stereochemistry of the L-valine moiety if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed effect)?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., buffer pH affecting lithium ion mobility). Conduct parallel assays with:

  • Control experiments : Compare lithium-free analogs to isolate salt-specific effects .
  • Dose-response curves : Test concentrations from nM to mM ranges to identify non-linear effects.
  • Molecular docking : Model interactions with target enzymes (e.g., kinases) to predict binding affinities and validate with SPR or ITC .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions for in vitro studies?

  • Methodological Answer: Design accelerated stability studies:

  • pH stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor degradation via UPLC .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .
  • Light sensitivity : Expose to UV-Vis light and quantify photodegradation products with LC-MS .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes or transporters?

  • Methodological Answer:

  • Caco-2 cell assays : Measure permeability coefficients to predict intestinal absorption .
  • Liposome binding studies : Use fluorescence quenching or surface plasmon resonance to assess membrane affinity .
  • Transporter inhibition : Co-incubate with known substrates (e.g., P-glycoprotein inhibitors) in HEK293 cells overexpressing transporters .

Methodological Frameworks for Data Analysis

Q. How should researchers approach conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodological Answer:

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR chemical shifts; compare with experimental data .
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature 1H^1H NMR .

Q. What statistical models are appropriate for dose-dependent toxicity studies?

  • Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. For multi-parametric toxicity data, apply PCA or hierarchical clustering to identify correlated toxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.